(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
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Overview
Description
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The amino and methyl groups are introduced through selective functionalization reactions.
Benzyl Protection: The carboxylate group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and safety. Continuous-flow methods offer advantages such as better temperature control, reduced reaction times, and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrrolidines .
Scientific Research Applications
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound with similar structural features but different functional groups.
(3R,4R)-1-Benzyl-4-methylpiperidine: Another similar compound used in organic synthesis.
Uniqueness
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1 |
InChI Key |
ZSIMEKCEGXWPDZ-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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